molecular formula C19H23N3O B3865985 N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide

N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide

Cat. No. B3865985
M. Wt: 309.4 g/mol
InChI Key: ZZOFQLARXAYELP-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of hydrazones and has a molecular formula of C18H22N4O.

Mechanism of Action

The mechanism of action of N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that promote inflammation and cancer cell growth. N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces oxidative stress. In vivo studies have shown that N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide can inhibit tumor growth and metastasis in animal models. N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide has also been shown to reduce inflammation and oxidative stress in animal models of various diseases, including diabetes and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide is also highly fluorescent, making it a useful probe for the detection of metal ions and other analytes. However, N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide has some limitations. It has been shown to be toxic to some normal cells, and its mechanism of action is not fully understood. Additionally, N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide. One area of interest is the development of N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide-based fluorescent probes for the detection of metal ions and other analytes. Another area of interest is the investigation of N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide and to determine its safety and efficacy in humans.

Scientific Research Applications

N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In material science, N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide has been used as a reagent for the determination of various analytes.

properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-4-22(5-2)18-12-8-16(9-13-18)14-20-21-19(23)17-10-6-15(3)7-11-17/h6-14H,4-5H2,1-3H3,(H,21,23)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOFQLARXAYELP-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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